molecular formula C13H12INO3S2 B492399 2-(2-Furyl)-3-[(4-iodophenyl)sulfonyl]-1,3-thiazolidine CAS No. 667910-32-9

2-(2-Furyl)-3-[(4-iodophenyl)sulfonyl]-1,3-thiazolidine

Cat. No.: B492399
CAS No.: 667910-32-9
M. Wt: 421.3g/mol
InChI Key: PACKNIZYGMLQMA-UHFFFAOYSA-N
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Description

2-(2-Furyl)-3-[(4-iodophenyl)sulfonyl]-1,3-thiazolidine is a complex organic compound that features a thiazolidine ring substituted with a furyl group and a sulfonyl group attached to an iodophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Furyl)-3-[(4-iodophenyl)sulfonyl]-1,3-thiazolidine typically involves multi-step organic reactions. One common method includes the formation of the thiazolidine ring through the reaction of a furyl-substituted amine with a sulfonyl chloride derivative of 4-iodophenyl. The reaction conditions often require the use of a base, such as triethylamine, and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Furyl)-3-[(4-iodophenyl)sulfonyl]-1,3-thiazolidine can undergo various chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form furanones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The iodine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under mild conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Sulfides and other reduced forms.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Furyl)-3-[(4-iodophenyl)sulfonyl]-1,3-thiazolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-Furyl)-3-[(4-iodophenyl)sulfonyl]-1,3-thiazolidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The furyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The iodine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Furyl)-3-[(4-bromophenyl)sulfonyl]-1,3-thiazolidine
  • 2-(2-Furyl)-3-[(4-chlorophenyl)sulfonyl]-1,3-thiazolidine
  • 2-(2-Furyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine

Uniqueness

2-(2-Furyl)-3-[(4-iodophenyl)sulfonyl]-1,3-thiazolidine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interaction with biological targets. The iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial for its biological activity and stability.

Properties

IUPAC Name

2-(furan-2-yl)-3-(4-iodophenyl)sulfonyl-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12INO3S2/c14-10-3-5-11(6-4-10)20(16,17)15-7-9-19-13(15)12-2-1-8-18-12/h1-6,8,13H,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACKNIZYGMLQMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)I)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12INO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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